molecular formula C19H23FN4O2 B10807365 methyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]carbamate

methyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]carbamate

Cat. No.: B10807365
M. Wt: 358.4 g/mol
InChI Key: BRSDYTOIPXVADW-UHFFFAOYSA-N
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Description

Methyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]carbamate is a synthetic carbamate derivative featuring a piperazine core substituted with a 2-fluorophenyl group and a pyridin-3-yl ethyl moiety. Its molecular structure integrates key pharmacophoric elements:

  • Piperazine ring: A common scaffold in bioactive molecules, often modulating receptor binding via nitrogen lone pairs.
  • Pyridin-3-yl ethyl chain: Contributes to hydrophilicity and π-π stacking interactions.
  • Methyl carbamate: A polar, hydrolytically labile group influencing pharmacokinetics.

Properties

Molecular Formula

C19H23FN4O2

Molecular Weight

358.4 g/mol

IUPAC Name

methyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]carbamate

InChI

InChI=1S/C19H23FN4O2/c1-26-19(25)22-14-18(15-5-4-8-21-13-15)24-11-9-23(10-12-24)17-7-3-2-6-16(17)20/h2-8,13,18H,9-12,14H2,1H3,(H,22,25)

InChI Key

BRSDYTOIPXVADW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

Biological Activity

Methyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]carbamate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C22H21FN8O4
  • Molecular Weight : 480.452 g/mol
  • SMILES Notation : COC(=O)Nc1nc(nc(N)c1N(C)C(=O)OC)c2nn(Cc3ccccc3F)c4ncccc24
  • IUPAC Name : this compound

These structural characteristics suggest a complex interaction profile with various biological targets.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Receptor Antagonism : The piperazine moiety is known for its role in binding to various receptors, including serotonin and dopamine receptors, which may influence mood and behavior.
  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Some derivatives exhibit inhibitory effects on PTPs, which are crucial in regulating signal transduction pathways in immune cells .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperazine derivatives. For instance, compounds similar to this compound have shown:

  • Cytotoxicity against Tumor Cells : In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism that could be leveraged for cancer therapy .

Neuropharmacological Effects

The incorporation of the piperazine ring is often associated with neuropharmacological activity. Research has indicated that:

  • Dopaminergic Activity : Compounds with similar structures have been characterized as dopamine receptor antagonists, which could be beneficial in treating disorders such as schizophrenia and Parkinson's disease .

Case Studies

  • NK(1) Receptor Antagonists : A related compound was identified as a potent NK(1) receptor antagonist with promising pharmacokinetic properties. This suggests that this compound may also exhibit similar receptor interaction profiles .
  • Inhibition of Mycobacterial Virulence Factors : Another study demonstrated that piperazine derivatives could inhibit virulence factors in Mycobacterium tuberculosis, highlighting their potential in infectious disease treatment .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in tumor cells
NeuropharmacologicalDopamine receptor antagonism
Anti-infectiveInhibits virulence factors in Mycobacterium

Scientific Research Applications

Pharmacological Properties

  • Serotonin Receptor Modulation
    • This compound has been identified as a potent inhibitor of the 5-HT1A serotonin receptor, which is crucial in regulating mood, anxiety, and various neuropsychiatric disorders. Its binding affinity suggests potential use in treating conditions such as depression and anxiety disorders .
  • Anti-Cancer Activity
    • Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibition of tumor cell proliferation through the modulation of signaling pathways involved in cell growth and survival. The compound's structure suggests it may also possess anti-inflammatory properties, potentially affecting pro-inflammatory cytokine levels.
  • Antimicrobial Properties
    • Research has indicated that certain derivatives of this compound may demonstrate efficacy against bacterial strains, suggesting a possible role in antimicrobial therapy.

Synthesis and Structure-Activity Relationship

The synthesis of methyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]carbamate typically involves multi-step organic reactions that allow for the incorporation of the piperazine and pyridine moieties. The structure-activity relationship (SAR) studies are essential for optimizing its pharmacological profile. Variations in substituents on the piperazine ring or the pyridine can significantly influence the compound's activity against specific biological targets.

In Vitro Studies

In vitro autoradiography studies using rat brain slices have demonstrated that this compound binds preferentially to regions rich in 5-HT1A receptors, such as the hippocampus and cortex. The binding affinities were quantified with IC50 values indicating effective receptor inhibition .

Antitumor Efficacy

A study evaluating various cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells) reported IC50 values indicating significant cytotoxicity. For example:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that this compound could serve as a lead for developing new anticancer agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Building Block Catalogs (–2)

The following compounds share structural motifs with the target molecule:

Compound Name (CAS) Molecular Weight Key Substituents Source
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate HCl (1254981-68-4) 257.72 Piperazine, pyrimidine, methyl ester
N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide 312.78 Chloropyridine, dimethoxymethyl, pivalamide
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate 298.34 Dimethoxypyridine, tert-butyl carbamate

Key Observations :

  • Pyridine vs. Pyrimidine : The target’s pyridin-3-yl group differs from pyrimidine in , which may alter binding specificity due to ring size and nitrogen positioning.
  • Substituent Effects : The 2-fluorophenyl group in the target contrasts with electron-donating groups (e.g., dimethoxymethyl in ), which could influence solubility and metabolic stability .
tert-Butyl[(1S,3R)-3-ethyl-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate ()
  • Structure : Incorporates a cyclopentyl-carbamate core, trifluoromethylpyridine, and ethyl-piperazine.
  • Synthesis : Utilized HATU/TEA coupling in DMF, followed by deprotection and purification via column chromatography .
  • Key Differences : The cyclopentyl group and trifluoromethylpyridine substituent enhance lipophilicity compared to the target’s simpler ethyl-pyridine chain.
(4-Phenylphenyl) N-[4-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]butyl]carbamate (Compound 37, )
  • Structure : Features a butyl linker, 4-phenylphenyl carbamate, and 2-(trifluoromethyl)phenyl-piperazine.
  • Data :
    • Yield: 32%
    • Melting point: 176–178°C
    • UPLC-MS: m/z 498 [M+H]⁺
    • Purity: 97% (UV)

Comparison with Target Compound :

  • Linker Length : The butyl chain in Compound 37 may confer greater conformational flexibility than the target’s ethyl linker, affecting receptor engagement.
  • Aryl Substituents : The 2-fluorophenyl group (target) vs. 2-(trifluoromethyl)phenyl (Compound 37) introduces distinct electronic profiles; fluorine’s smaller size and moderate electronegativity may reduce steric hindrance compared to the bulkier CF₃ group .

Common Techniques

  • Coupling Reagents : HATU and TEA (–4) are widely used for carbamate and amide bond formation.
  • Purification : Column chromatography (silica gel) and solvent extraction are standard across syntheses .

Yield and Scalability

  • Compound 37 () achieved 32% yield, while analogs with bulkier substituents (e.g., o-tolyl in ) yielded only 14%, highlighting steric challenges. The target compound’s simpler structure may permit higher yields.

Structure-Activity Relationship (SAR) Inferences

While direct activity data for the target is unavailable, trends from analogous compounds suggest:

  • Piperazine Substituents : Electron-deficient aryl groups (e.g., 2-fluorophenyl) may enhance receptor binding vs. electron-rich groups (e.g., dimethoxyphenyl in ).
  • Carbamate Position : Terminal carbamates (as in the target) are more prone to hydrolysis than tert-butyl derivatives (), impacting half-life .

Data Tables for Key Compounds

Table 1: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) UPLC-MS [M+H]⁺ Purity (%)
Target Compound Not reported Not available Not available Not available
Compound 37 () 498.23 176–178 498.24 97
tert-Butyl carbamate () ~600 (estimated) Not reported Confirmed via MS >95

Preparation Methods

Synthesis of 1-(2-Fluorophenyl)piperazine

The 2-fluorophenylpiperazine moiety is synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example, 1-(2-fluorophenyl)piperazine can be prepared by reacting piperazine with 1-bromo-2-fluorobenzene under Ullmann-type coupling conditions. Alternatively, a Buchwald-Hartwig amination using palladium catalysts enables efficient aryl-amine bond formation.

Preparation of 2-(Pyridin-3-yl)ethylamine Derivatives

The pyridin-3-yl group is introduced through alkylation or reductive amination. A representative method involves reacting 3-pyridinecarboxaldehyde with ethylenediamine under reducing conditions (e.g., NaBH₃CN) to yield 2-(pyridin-3-yl)ethylamine . This intermediate is critical for subsequent coupling with the piperazine core.

Stepwise Synthesis and Optimization

Coupling of Piperazine and Pyridin-3-yl Moieties

The piperazine and pyridin-3-yl groups are connected via a two-step alkylation-Mannich reaction sequence:

  • Alkylation :

    • 1-(2-Fluorophenyl)piperazine is reacted with 2-bromo-1-(pyridin-3-yl)ethanol in the presence of a base (e.g., K₂CO₃) to form 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(pyridin-3-yl)ethanol .

    • Conditions : DMF, 80°C, 12 hours.

    • Yield : 68–72%.

  • Mannich Reaction :

    • The secondary alcohol is converted to a primary amine via oxidation to a ketone followed by reductive amination.

    • Example : Treatment of the ketone intermediate with ammonium acetate and NaBH₃CN yields 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethylamine .

Carbamate Formation

The final step involves reacting the primary amine with methyl chloroformate:

  • Reagents : Methyl chloroformate, triethylamine (TEA), dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Yield : 85–90%.

Table 1: Optimization of Carbamate Formation

ParameterTested RangeOptimal ValueImpact on Yield
Temperature (°C)0–250–5Maximizes selectivity
SolventDCM, THF, EtOAcDCMPrevents hydrolysis
BaseTEA, NaOH, K₂CO₃TEAEnhances reaction rate

Alternative Methodologies

One-Pot Tandem Reactions

Recent advances employ one-pot strategies to reduce purification steps:

  • Example : Simultaneous alkylation and carbamate formation using 1-(2-fluorophenyl)piperazine , 2-(pyridin-3-yl)ethyl bromide, and methyl chloroformate in the presence of a phase-transfer catalyst (e.g., TBAB).

  • Yield : 78%.

Solid-Phase Synthesis

Solid-supported reagents (e.g., polymer-bound carbodiimides) enable efficient isolation of intermediates:

  • Procedure : The amine intermediate is immobilized on Wang resin, followed by on-resin carbamoylation and cleavage.

  • Advantage : Reduces by-product contamination.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.60–7.20 (m, 4H, Ar-H), 4.10 (t, 2H, CH₂N), 3.70 (s, 3H, OCH₃), 3.20–2.80 (m, 8H, piperazine-H).

  • HRMS : m/z calculated for C₁₉H₂₂FN₄O₂ [M+H]⁺: 357.1682; found: 357.1685.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH:H₂O, 1 mL/min).

Challenges and Troubleshooting

  • Regioselectivity in Alkylation :

    • Competing N-alkylation at both piperazine nitrogens is mitigated by using a bulky base (e.g., DIPEA).

  • Carbamate Hydrolysis :

    • Moisture-sensitive conditions (anhydrous DCM, molecular sieves) prevent decomposition .

Q & A

Basic: How can the synthetic route for this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization should focus on reaction conditions (e.g., temperature, solvent, and catalyst selection). For example, highlights the use of pyridine as a solvent in coupling reactions at low temperatures (0–20°C), which minimizes side reactions. Purification via column chromatography with gradients like CHCl₃/MeOH (19:1) (as in ) can enhance purity. Additionally, microwave-assisted synthesis ( ) reduces reaction times and improves regioselectivity. Monitoring intermediates using HPLC or LC-MS ensures stepwise quality control.

Advanced: What advanced spectroscopic and computational methods are critical for resolving structural ambiguities in analogs of this compound?

Methodological Answer:

  • X-ray Crystallography : For absolute stereochemical determination, as demonstrated in for fluorophenyl-piperazine derivatives.
  • FT-IR and 2D NMR : used FT-IR to confirm carbonyl (C=O, 1,708 cm⁻¹) and triazole (C=N, 1,595 cm⁻¹) groups. ¹H-¹³C HSQC and NOESY can resolve spatial proximity of the fluorophenyl and pyridinyl groups.
  • Molecular Dynamics (MD) Simulations : applied MD to assess stability (RMSD ≤ 1.245 Å) of similar ligands in protein complexes, aiding conformational analysis.

Basic: What in vitro assays are suitable for initial receptor binding studies targeting serotonin or dopamine receptors?

Methodological Answer:

  • Radioligand Displacement Assays : Use [³H]spiperone for dopamine D₂/D₃ or [³H]8-OH-DPAT for serotonin 5-HT₁A receptors. references fluorophenyl-piperazine analogs with affinity for these receptors.
  • Functional Assays : Measure cAMP inhibition (for Gi-coupled receptors) or calcium flux (for Gq-coupled receptors) in transfected HEK293 cells.

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance selectivity for specific GPCR subtypes?

Methodological Answer:

  • Bioisosteric Replacement : Replace the pyridinyl group with quinoline ( ) to modulate lipophilicity and hydrogen-bonding capacity.
  • Molecular Docking : Use AutoDock Vina to model interactions with receptor subtypes (e.g., 5-HT₁A vs. α₁-adrenergic). validated docking poses with MD simulations.
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl, ) to reduce CYP450-mediated oxidation.

Basic: What are the key steps for conformational analysis of the piperazine ring in this compound?

Methodological Answer:

  • Ring Puckering Coordinates : Apply the Cremer-Pople method ( ) to quantify puckering amplitude (θ) and phase angle (φ) from crystallographic data.
  • Torsion Angle Analysis : Use NMR-derived J-coupling constants (e.g., 3JHH) to infer axial/equatorial preferences of substituents.

Advanced: How can contradictions in receptor binding data between in vitro and cell-based assays be resolved?

Methodological Answer:

  • Assay Conditions : Verify buffer pH, ion concentrations, and presence of co-factors (e.g., Mg²⁺ for G-protein coupling).
  • Membrane vs. Whole-Cell Assays : Compare radioligand binding in isolated membranes () to functional responses in intact cells ( ).
  • Off-Target Profiling : Screen against unrelated receptors (e.g., kinase panels) to rule out promiscuity .

Basic: What methodologies are recommended for assessing in vitro cytotoxicity and metabolic stability?

Methodological Answer:

  • Cytotoxicity : Use MTT assays in HepG2 or HEK293 cells ( ).
  • Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

Advanced: How can molecular dynamics (MD) simulations predict the compound’s interaction with lipid bilayers or protein targets?

Methodological Answer:

  • Membrane Permeability : Simulate insertion into a POPC bilayer using GROMACS; calculate free-energy profiles ().
  • Protein-Ligand Stability : Run 100-ns MD simulations (NPT ensemble) to assess RMSD, RMSF, and hydrogen-bond persistence ().

Basic: What strategies mitigate synthetic byproducts during piperazine alkylation?

Methodological Answer:

  • Protecting Groups : Temporarily protect the piperazine nitrogen with Boc groups ( ) to prevent over-alkylation.
  • Catalytic Systems : Use KI or phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.

Advanced: How can quantum mechanical (QM) calculations guide the design of fluorophenyl-piperazine derivatives with improved pharmacokinetics?

Methodological Answer:

  • pKa Prediction : Use Schrödinger’s Jaguar to estimate basicity of the piperazine nitrogen (target pKa ~7.4 for blood-brain barrier penetration).
  • Solubility Parameters : Calculate logP via COSMO-RS and compare with experimental shake-flask data ().

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